molecular formula C11H15N3O B7881850 3-(Piperazine-1-carbonyl)aniline

3-(Piperazine-1-carbonyl)aniline

Cat. No.: B7881850
M. Wt: 205.26 g/mol
InChI Key: IJYVPSDPBBQRKT-UHFFFAOYSA-N
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Description

3-(Piperazine-1-carbonyl)aniline is a compound that features a piperazine ring attached to an aniline moiety through a carbonyl group

Biochemical Analysis

Biochemical Properties

3-(Piperazine-1-carbonyl)aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound has been shown to interact with various proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding interaction involves hydrogen bonds and van der Waals forces, stabilizing the enzyme-inhibitor complex. Additionally, this compound can modulate enzyme activity by inducing conformational changes in the enzyme structure, leading to altered catalytic efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazine-1-carbonyl)aniline can be achieved through various methods. One common approach involves the acylation of piperazine with an appropriate aniline derivative. For instance, the reaction of piperazine with 3-nitrobenzoyl chloride followed by reduction of the nitro group can yield this compound . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazine-1-carbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Piperazine-1-carbonyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperazine ring and an aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-aminophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYVPSDPBBQRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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